molecular formula C5H7NaO3 B3121487 Sodium 3-ethoxy-3-oxoprop-1-en-1-olate CAS No. 287390-25-4

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate

Cat. No. B3121487
M. Wt: 138.1 g/mol
InChI Key: ITWVTNYFGKFDGE-BJILWQEISA-M
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Patent
US08404694B2

Procedure details

To a mixture of sodium hydride, 60% (1.07 g, 26.7 mmol) and iPr2O (40 mL) at RT was added ethyl acetate (2.36 ml, 24.1 mmol) in one portion. The internal temperature was adjusted to 40° C. After 5 minutes, ethyl formate (3.87 ml, 48.1 mmol) was added dropwise such that the internal temperature did not rise above 42° C. After the addition was complete, the solution was stirred at RT for 16 hr. The mixture was filtered under Argon and the solid rinsed with hexanes. The resulting white solid, sodium (Z)-3-ethoxy-3-oxoprop-1-en-1-olate, was advanced without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.36 mL
Type
reactant
Reaction Step Two
Quantity
3.87 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+:2].[C:3]([O:6][CH2:7][CH3:8])(=[O:5])[CH3:4].[CH:9](OCC)=[O:10]>O(C(C)C)C(C)C>[CH2:7]([O:6][C:3](=[O:5])[CH:4]=[CH:9][O-:10])[CH3:8].[Na+:2] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
O(C(C)C)C(C)C
Step Two
Name
Quantity
2.36 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
3.87 mL
Type
reactant
Smiles
C(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at RT for 16 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was adjusted to 40° C
CUSTOM
Type
CUSTOM
Details
did not rise above 42° C
ADDITION
Type
ADDITION
Details
After the addition
FILTRATION
Type
FILTRATION
Details
The mixture was filtered under Argon
WASH
Type
WASH
Details
the solid rinsed with hexanes
CUSTOM
Type
CUSTOM
Details
The resulting white solid, sodium (Z)-3-ethoxy-3-oxoprop-1-en-1-olate, was advanced without further purification

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
C(C)OC(C=C[O-])=O.[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.